molecular formula C7H6Cl2O2S B1591534 2-Chloro-6-methylbenzenesulfonyl chloride CAS No. 25300-37-2

2-Chloro-6-methylbenzenesulfonyl chloride

Cat. No.: B1591534
CAS No.: 25300-37-2
M. Wt: 225.09 g/mol
InChI Key: FJVZVTWCAGCLCS-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound with the chemical formula C7H6Cl2O2S. It is a white solid crystal that is insoluble in water at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

2-Chloro-6-methylbenzenesulfonyl chloride is typically synthesized by reacting p-methylbenzenesulfonyl chloride with thionyl chloride. The reaction is usually carried out at room temperature, and the 6-methyl position is selectively substituted . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

2-Chloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, it can potentially undergo these reactions under suitable conditions.

    Common Reagents and Conditions: Typical reagents include thionyl chloride for synthesis and various nucleophiles for substitution reactions. The reaction conditions often involve room temperature or slightly elevated temperatures.

    Major Products: The major products formed depend on the specific nucleophiles used in substitution reactions, leading to a variety of sulfonyl derivatives.

Scientific Research Applications

2-Chloro-6-methylbenzenesulfonyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Chloro-6-methylbenzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

2-Chloro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.

Properties

IUPAC Name

2-chloro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZVTWCAGCLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577476
Record name 2-Chloro-6-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25300-37-2
Record name 2-Chloro-6-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25300-37-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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